REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)([CH2:11][CH3:12])[C:9]#[N:10].CO>CCOCC.C(Cl)Cl>[C:13]1([C:8]([NH2:7])([CH2:11][CH3:12])[CH2:9][NH2:10])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The excess LAH is destroyed by cautious addition of a saturated aqueous Na2SO4 solution
|
Type
|
FILTRATION
|
Details
|
The resulting mixture is filtered
|
Type
|
WASH
|
Details
|
solid is washed with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate is dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CN)(CC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |